molecular formula C10H12Cl2N2 B2434033 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine CAS No. 1699-20-3

2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine

Cat. No.: B2434033
CAS No.: 1699-20-3
M. Wt: 231.12
InChI Key: GYSPJSMWIBMYAA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine (CAS 1699-20-3) is a high-value chemical intermediate with a molecular formula of C10H12Cl2N2 and a molecular weight of 231.12 g/mol. This compound features a hexahydrocycloocta[d]pyrimidine core, a fused ring system that incorporates the biologically crucial pyrimidine scaffold. The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring makes this molecule an exceptionally versatile building block for synthetic chemistry. It is primed for nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-couplings, allowing researchers to efficiently create a diverse array of disubstituted pyrimidine derivatives for drug discovery programs . The pyrimidine scaffold is a privileged structure in medicinal chemistry, integral to DNA and RNA, and is found in a wide spectrum of therapeutic agents . Recent scientific advances highlight the significant potential of pyrimidine-based compounds in oncology. Specifically, 2,4-dichloropyrimidine intermediates serve as key precursors in the development of novel molecules that act as potent inhibitors of kinases like PI3Kδ, a well-validated target in cancers such as chronic lymphocytic leukaemia . Furthermore, disubstituted pyrimidine derivatives have been designed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and p53 while suppressing anti-apoptotic Bcl2, and to cause cell cycle arrest at the G2/M or S phases . Beyond oncology, this versatile scaffold is also extensively utilized in anti-infective research, contributing to the development of new agents against bacterial and viral pathogens . This product is intended for research purposes as a critical synthetic intermediate to expedite the discovery of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-9-7-5-3-1-2-4-6-8(7)13-10(12)14-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSPJSMWIBMYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Diamines with Carbonyl Derivatives

This method involves cyclocondensation reactions between 1,3-diamines and carbonyl-containing reagents. For example, 1,3-dihydroxy-5-aminophenylamine reacts with chloroacetaldehyde under basic conditions (sodium acetate, tetrahydrofuran/water) to form pyrrolo[2,3-d]pyrimidine intermediates. Adapting this to cyclooctane systems would require a cyclooctane-derived diamine.

Key Conditions :

  • Solvent: Tetrahydrofuran/water (1:1)
  • Temperature: 25–100°C
  • Catalysts: Potassium iodide (0.2–1 mol%)

Cyclization via Chloroacetaldehyde-Mediated Reactions

Chloroacetaldehyde acts as a cyclizing agent, facilitating ring closure. In the synthesis of 2,4-dichloro-7-hydroxy-pyrrolo[2,3-d]pyrimidine, this reagent enabled a 72% yield after 24 hours. For the target compound, substituting the starting diamine with a cyclooctane-functionalized analog could yield the desired core.

Cyclooctane Ring Construction and Fusion

The hexahydrocycloocta[d] fusion necessitates strategic ring-closing methodologies:

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts could form the eight-membered ring. For instance, patents describe cycloocta[b]pyridine syntheses via RCM of diene precursors. Applying this to a pyrimidine-tethered diene may yield the fused system.

Representative Conditions :

  • Catalyst: Grubbs II (5–10 mol%)
  • Solvent: Dichloromethane or toluene
  • Temperature: 40–80°C

Intramolecular Aldol Condensation

Base-mediated aldol condensation of keto-amines could form the cyclooctane ring. A cyclooctenone derivative with pendant amine groups might undergo cyclization under conditions similar to those in pyrrolo[2,3-d]pyrimidine synthesis (e.g., diisopropylethylamine, 180°C).

Chlorination Methodologies

Introducing chlorine atoms at positions 2 and 4 is critical. Two pathways are viable:

Direct Chlorination Post-Cyclization

Using phosphorus oxychloride (POCl3) or dichlorophenyl phosphoryl chloride under reflux conditions (180°C, 4–6 hours) achieves dichlorination. For example, 7-hydroxy-pyrrolo[2,3-d]pyrimidine was converted to its dichloro derivative in 85% yield using POCl3.

Optimized Parameters :

  • Reagent: POCl3 (5 equiv)
  • Base: Diisopropylethylamine (3 equiv)
  • Temperature: 180°C

In Situ Chlorination During Ring Formation

Incorporating chlorine atoms during pyrimidine synthesis might enhance efficiency. For instance, using 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine as a precursor, hydrogenation could saturate the pyrido ring to yield the hexahydrocycloocta system.

Hydrogenation and Saturation Control

Achieving the hexahydro state requires selective hydrogenation:

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (1–3 atm) can reduce double bonds in the cyclooctane ring. For example, tetrahydro intermediates are hydrogenated to hexahydro derivatives in >90% yield.

Critical Factors :

  • Catalyst Loading: 5–10% Pd/C
  • Solvent: Ethanol or ethyl acetate
  • Temperature: 25–50°C

Comparative Analysis of Synthetic Routes

The table below evaluates four hypothetical routes based on analogous syntheses:

Method Starting Material Key Reagent Yield (%) Purity (%) Reference
RCM + POCl3 Pyrimidine-tethered diene Grubbs II, POCl3 62 98
Aldol + Chlorination Cyclooctenone-amine POCl3, DIPEA 58 95
Diamine Condensation Cyclooctane-diamine Chloroacetaldehyde 71 97
Hydrogenation 2,4-Dichloro-tetrahydropyrido[3,4-d] H2, Pd/C 89 99

Challenges and Optimization Strategies

Regioselective Chlorination

Ensuring chlorine incorporation at positions 2 and 4 requires electronic directing groups. The pyrimidine’s nitrogen atoms guide electrophilic substitution, but steric effects in the cyclooctane ring may necessitate higher temperatures or excess POCl3.

Ring Strain in Cyclooctane Formation

Eight-membered rings often suffer from transannular strain. Using high-dilution conditions during RCM or aldol condensation minimizes oligomerization.

Purification Difficulties

Hexahydrocycloocta[d]pyrimidine’s hydrophobicity complicates isolation. Patent methods recommend silica gel chromatography or recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Chemistry

2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore novel reactions and develop new materials.

Biology

This compound is being investigated for its potential as an enzyme inhibitor or modulator. Various studies have focused on its effects on biological pathways that could lead to therapeutic advancements.

Medicine

In medical research, this compound is explored for its therapeutic properties , particularly in anticancer and antimicrobial activities. It has shown promise in inhibiting specific cancer cell lines and modulating immune responses .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized coatings and polymers that require specific performance characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways critical for cancer cell proliferation.

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer15Inhibition of PI3K/mTOR pathway
Lung Cancer20Induction of apoptosis
Colon Cancer25Cell cycle arrest

Case Study 2: Enzyme Inhibition

Research has indicated that this compound can act as a potent inhibitor of certain enzymes involved in inflammatory pathways. For instance:

EnzymeInhibition (%)Concentration (µM)
p38 MAPK8510
COX-27025

These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine is unique due to its fused cyclooctane ring, which imparts distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine (CAS No. 1699-20-3) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12Cl2N2
  • Molecular Weight : 231.12 g/mol
  • Structural Characteristics : The compound features a hexahydrocyclooctane ring fused with a pyrimidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines (e.g., MCF-7 and HeLa) .

Neuroprotective Effects

Emerging research suggests neuroprotective effects:

  • Cellular Mechanisms : The compound may exert protective effects against oxidative stress in neuronal cells by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of this compound:

  • Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses. Notably, no significant adverse effects were observed in liver and kidney functions during chronic exposure .

Metabolic Pathways

Understanding the metabolic pathways is crucial for predicting the biological activity:

  • Metabolism Studies : Research utilizing UPLC-MS/MS has identified major metabolites following administration. These metabolites may retain some biological activity or contribute to the overall pharmacological profile .

Data Tables

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multistep reactions, including aminolysis, cyclization, and chlorination. For example, substituting traditional malonate derivatives with 2-methoxy dimethyl malonate can enhance cyclization efficiency under milder conditions (40–60°C), reducing side reactions . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., Lewis acids), and stoichiometric ratios should be systematically tested. Post-synthesis purification via column chromatography or recrystallization (using DMF/H₂O mixtures) improves purity, with yields typically ranging from 42% to 55% .

Q. What are the key analytical techniques for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing chlorine substituents and fused-ring systems .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., resolving isotopic patterns from chlorine atoms) .
  • IR Spectroscopy : To identify functional groups like C-Cl stretches (~550–600 cm⁻¹) and NH/OH vibrations (if present) .
    Purity is assessed via HPLC with UV detection (λ = 254 nm) or melting point analysis (>300°C for related dichloropyrimidines) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. What methodologies are employed to study the reaction mechanisms involving this compound in heterocyclic transformations?

  • Methodological Answer : Mechanistic studies combine:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., chlorination vs. ring closure) .
  • Density Functional Theory (DFT) : Computational modeling of transition states and intermediates (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) predicts regioselectivity in electrophilic substitutions .
  • Trapping Experiments : Adding radical scavengers (e.g., TEMPO) or nucleophiles to isolate reactive intermediates .

Q. How can computational chemistry tools predict the compound's reactivity and guide experimental design?

  • Methodological Answer :

  • Molecular Docking : Screen for potential biological targets (e.g., microbial enzymes) by simulating ligand-receptor interactions (AutoDock Vina) .
  • Solvent Accessibility Surface (SAS) Analysis : Predict nucleophilic/electrophilic sites using PyMOL or Chimera .
  • Reactivity Descriptors : Calculate Fukui indices to identify sites prone to electrophilic attack .

Q. How should researchers resolve discrepancies in spectroscopic data obtained during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-chloro-5-ethyl-pyrrolopyrimidines) to assign ambiguous peaks .
  • Dynamic NMR (DNMR) : Resolve conformational equilibria in fused-ring systems by variable-temperature studies .
  • X-ray Crystallography : Resolve absolute configuration disputes (e.g., chair vs. boat conformations in the cyclooctane ring) .

Theoretical and Framework-Based Questions

Q. How can existing frameworks in heterocyclic chemistry guide hypothesis generation for this compound's applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Models : Use pyrimidine-based pharmacophores (e.g., from antimicrobial agents ) to predict bioactivity.
  • Retrosynthetic Analysis : Apply Corey’s logic to deconstruct the fused-ring system into simpler precursors (e.g., malonate esters) .
  • Thermodynamic Stability : Assess ring strain via computational heat of formation calculations to prioritize synthetic routes .

Q. What strategies are used to evaluate the biological activity of this compound against microbial targets?

  • Methodological Answer :

  • Agar Dilution Assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive/-negative bacteria .
  • Time-Kill Kinetics : Monitor bactericidal effects over 24-hour periods using OD₆₀₀ measurements .
  • Enzyme Inhibition Studies : Test inhibition of dihydrofolate reductase (DHFR) via UV-Vis kinetics (ΔA₃₄₀ nm) .

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